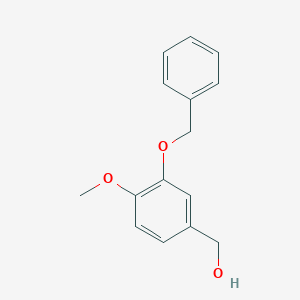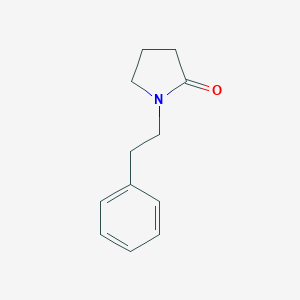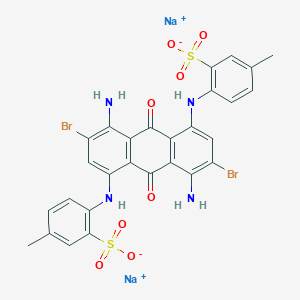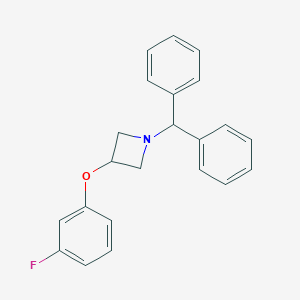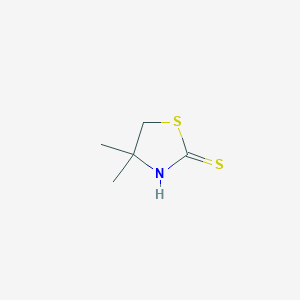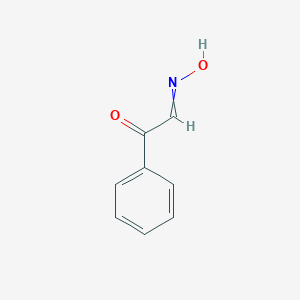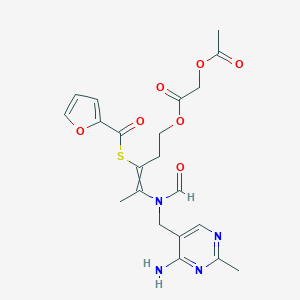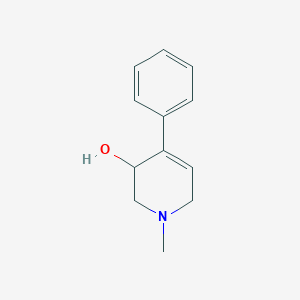
1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol
概要
説明
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine derivative and a dopaminergic neurotoxin . It has been used in neurological research and is known to produce irreversible clinical, chemical, and pathological alterations that mimic those found in Parkinson’s disease .
Synthesis Analysis
MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .Molecular Structure Analysis
The empirical formula of MPTP is C12H15N · HCl . Its molecular weight is 209.72 .Chemical Reactions Analysis
MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .Physical And Chemical Properties Analysis
MPTP is a white to off-white powder . Its SMILES string is Cl [H].CN1CCC (=CC1)c2ccccc2 .科学的研究の応用
Synthesis and Chemical Properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol serves as a starting material in the synthesis of deuterated analogs of the neurotoxin MPTP. Efficient and regioselective synthesis of these analogs is achieved through a combination of alkaline deuterium exchange and selective reduction reactions, offering significant potential in chemical studies related to neurotoxicity and drug design (Mabic & Castagnoli, 1996). Additionally, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine plays a role in various chemical reactions, including annulation processes to form highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Biological Interactions and Effects
The compound has been studied for its interaction with monoamine oxidase enzymes, revealing insights into its metabolism and potential as a reversible inhibitor, which is important for understanding its role in neurodegenerative diseases and potential therapeutic applications (Williams & Lawson, 1998). Research also highlights the compound's inhibition of NADH dehydrogenase, impacting ATP synthesis in mitochondria, indicating its significance in cellular energy dynamics and potential implications in neurotoxicity and Parkinson's disease (Ramsay et al., 1987).
Mechanistic Insights and Pathological Relevance
The chemical's involvement in the generation of reactive intermediates during the metabolism of MPTP to 1-methyl-4-phenylpyridinium ion sheds light on its potential role in the development of Parkinson-like symptoms and neurodegeneration, providing crucial information for pharmacological and toxicological studies (Chacón, Chedekel, Land, & Truscott, 1987).
Pharmacological and Therapeutic Research
The compound's involvement in the inhibition of glutathione S-transferases in rat brain highlights its potential influence on cellular defense mechanisms and neurotoxicity, further supporting its relevance in neurological research and drug development (Awasthi et al., 1987).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-7,12,14H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCMIJQFJSCKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=C(C(C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol | |
CAS RN |
1891-24-3 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC364088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




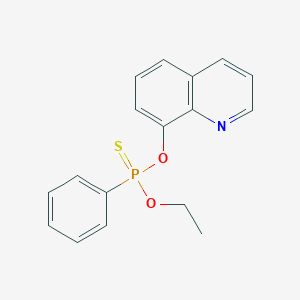
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
